2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with phenyl and fluorophenyl groups. The presence of these substituents contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions, nucleophilic substitution with halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs with altered electronic properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.
Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with comparable enzyme inhibitory properties.
Uniqueness
2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of substituents, which enhances its biological activity and specificity. The presence of the fluorophenyl group, in particular, contributes to its improved pharmacokinetic properties and target selectivity .
Properties
Molecular Formula |
C25H15FN4O |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H15FN4O/c26-19-13-11-18(12-14-19)23-28-24-21-20(16-7-3-1-4-8-16)22(17-9-5-2-6-10-17)31-25(21)27-15-30(24)29-23/h1-15H |
InChI Key |
KJILFZARLBQVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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